Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt
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Overview
Description
Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt is an organic compound with the molecular formula C8H6NNaO5 and a molecular weight of 219.13 g/mol . This compound is a derivative of benzaldehyde, featuring additional functional groups such as hydroxyl, methoxy, and nitro groups, along with a sodium salt form. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt typically involves the nitration of 2-hydroxy-3-methoxybenzaldehyde followed by neutralization with sodium hydroxide. The nitration process introduces a nitro group at the 6-position of the benzaldehyde ring. The reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid as nitrating agents, and the reaction is carried out at low temperatures to control the rate of nitration and minimize side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-3-methoxy-6-nitrobenzoic acid.
Reduction: 2-Hydroxy-3-methoxy-6-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde: Lacks the nitro group and sodium salt form.
2-Hydroxy-3-nitrobenzaldehyde: Lacks the methoxy group.
3-Methoxy-2-hydroxybenzaldehyde: Similar structure but different functional group positions.
Uniqueness
Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt is unique due to the presence of all three functional groups (hydroxyl, methoxy, and nitro) along with the sodium salt form. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H6NNaO5 |
---|---|
Molecular Weight |
219.13 g/mol |
IUPAC Name |
sodium;2-formyl-6-methoxy-3-nitrophenolate |
InChI |
InChI=1S/C8H7NO5.Na/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;/h2-4,11H,1H3;/q;+1/p-1 |
InChI Key |
FGARLMBCCUYBLN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)[O-].[Na+] |
Origin of Product |
United States |
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